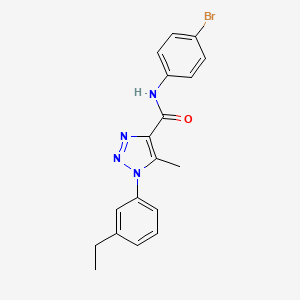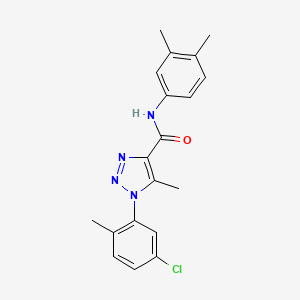
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, or 4-BEP-5-MTCA, is a heterocyclic compound with a wide range of applications in scientific research. 4-BEP-5-MTCA has been studied for its potential use in drug design, as well as its ability to interact with other molecules in biochemical and physiological processes.
Scientific Research Applications
4-BEP-5-MTCA has been studied for its potential use in drug design. In particular, its ability to interact with other molecules in biochemical and physiological processes has been explored. 4-BEP-5-MTCA has been shown to bind to proteins, such as G-protein-coupled receptors and enzymes, and to modulate their activity. Additionally, 4-BEP-5-MTCA has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
4-BEP-5-MTCA has been shown to interact with proteins and other molecules in biochemical and physiological processes. It has been proposed that 4-BEP-5-MTCA binds to proteins, such as G-protein-coupled receptors and enzymes, and modulates their activity. Additionally, 4-BEP-5-MTCA has been shown to interact with DNA and RNA, and to modulate the expression of genes.
Biochemical and Physiological Effects
4-BEP-5-MTCA has been studied for its potential use in drug design, as well as its ability to interact with other molecules in biochemical and physiological processes. Its ability to interact with proteins, such as G-protein-coupled receptors and enzymes, has been explored. Additionally, 4-BEP-5-MTCA has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
4-BEP-5-MTCA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be isolated using column chromatography. Additionally, it has a wide range of applications in scientific research. However, there are also some limitations to its use in lab experiments. 4-BEP-5-MTCA is a relatively new compound and its exact mechanism of action is still being studied. Additionally, it has not been extensively tested in vivo, so its effects on humans are not yet known.
Future Directions
There are several potential future directions for 4-BEP-5-MTCA. First, further research should be conducted to better understand its mechanism of action. Second, additional studies should be conducted to evaluate its potential use in cancer therapy. Third, further studies should be conducted to evaluate its potential use in drug design. Fourth, additional studies should be conducted to evaluate its potential use as an anti-inflammatory agent. Fifth, further studies should be conducted to evaluate its potential use as an anti-bacterial agent. Sixth, additional studies should be conducted to evaluate its potential use as an anti-viral agent. Finally, further studies should be conducted to evaluate its potential use as an antioxidant.
Synthesis Methods
4-BEP-5-MTCA can be synthesized in a three-step process. First, 4-bromophenyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is reacted with 3-ethylphenyl bromide in the presence of a base, such as potassium carbonate, to form the desired compound. Second, the reaction mixture is heated to reflux and stirred for 24 hours. Third, the reaction mixture is cooled and the product is isolated using column chromatography.
properties
IUPAC Name |
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-3-13-5-4-6-16(11-13)23-12(2)17(21-22-23)18(24)20-15-9-7-14(19)8-10-15/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSLABCXGGKEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517909.png)
![2-[4-(dimethylamino)phenyl]-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517921.png)
![9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517930.png)
![2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517936.png)
![7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517939.png)
![7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517947.png)



![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)